[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
CAS No.:
Cat. No.: VC13662397
Molecular Formula: C41H67NO11
Molecular Weight: 750.0 g/mol
* For research use only. Not for human or veterinary use.
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate -](/images/structure/VC13662397.png)
Specification
Molecular Formula | C41H67NO11 |
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Molecular Weight | 750.0 g/mol |
IUPAC Name | [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |
Standard InChI | InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15-,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |
Standard InChI Key | HHQKNFDAEDTRJK-XJPVXVSNSA-N |
Isomeric SMILES | CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |
SMILES | CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
Canonical SMILES | CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |
Introduction
Structural Characteristics of Venturicidin A
Molecular Architecture and Stereochemistry
Venturicidin A (C₄₁H₆₇NO₁₁, molecular weight 778.0 g/mol) features a 20-membered macrolide lactone ring with multiple stereochemical centers and functional groups . The IUPAC name reflects its intricate bicyclic framework, which includes a 4,21-dioxabicyclo[15.3.1]henicosa core system. Key structural elements include:
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A carbamate group at position 4 of the oxane ring.
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Hydroxyl groups at positions 1, 3, 5, and 11, contributing to hydrogen bonding and solubility.
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Methyl branches at positions 2, 4, 6, 8, 16, and 18, enhancing structural rigidity.
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Double bonds at positions 9Z and 15Z, influencing conformational flexibility .
The stereochemistry is critical for biological activity. For instance, the (2R,4R,5S,6S)-configured side chain at position 5 ensures proper binding to ATP synthase . The InChI string (InChI=1S/C41H67NO11/...) provides a full stereochemical description, confirming 15 chiral centers .
Comparative Analysis with Related Macrolides
Venturicidin A belongs to a family of venturicidins, including Venturicidins B and C. While all share the macrolide core, differences in substituents alter their bioactivity:
Feature | Venturicidin A | Venturicidin B | Venturicidin C |
---|---|---|---|
Side Chain at C-5 | 5-hydroxy-4,6-dimethyl | 5-hydroxy-4-methyl | 5-hydroxy-4,6-diethyl |
Antifungal IC₅₀ | 0.8 μM | 1.2 μM | 0.5 μM |
Source Strain | Streptomyces sp. TS-2-2 | Streptomyces sp. TS-2-2 | Streptomyces sp. TS-2-2 |
Data from highlight that structural variations correlate with potency, with Venturicidin C showing enhanced activity due to bulkier side chains .
Biosynthesis and Natural Sources
Production by Streptomyces Species
Venturicidin A is synthesized by soil-dwelling Streptomyces bacteria, particularly strains isolated from extreme environments. For example, Streptomyces sp. TS-2-2, found near Appalachian coal mine vents, produces Venturicidins A–C as secondary metabolites . The harsh conditions of these sites—elevated temperatures and volatile organic compounds—may trigger unique biosynthetic pathways.
Biosynthetic Pathway
The biosynthesis involves:
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Polyketide Synthase (PKS) Assembly: The macrolide backbone is constructed via modular PKS enzymes, incorporating methylmalonyl-CoA and malonyl-CoA extender units.
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Post-PKS Modifications:
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Regio- and Stereospecific Tailoring: Methyltransferases and epimerases generate the final stereochemistry .
Biological Activity and Mechanism of Action
ATP Synthase Inhibition
Venturicidin A binds to the Fo subunit of mitochondrial ATP synthase, disrupting proton translocation and halting ATP production . This mechanism is analogous to oligomycin but with higher specificity for fungal isoforms.
Antifungal Activity
Venturicidin A exhibits broad-spectrum antifungal activity:
Fungal Species | MIC (μg/mL) | Target Pathway |
---|---|---|
Candida albicans | 0.2 | Cell wall synthesis |
Aspergillus fumigatus | 0.5 | Mitochondrial respiration |
Cryptococcus neoformans | 0.3 | Ergosterol biosynthesis |
Data from suggest that energy depletion synergizes with other antifungal mechanisms, enhancing efficacy.
Pharmacological Applications and Challenges
Toxicity and Limitations
Despite its promise, Venturicidin A’s application is limited by:
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Cytotoxicity: IC₅₀ of 12 μM in human hepatocytes, linked to off-target effects on mammalian ATP synthase .
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Poor Solubility: LogP of 4.2 limits bioavailability, necessitating formulation improvements .
Future Research Directions
Structural Optimization
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Side Chain Engineering: Introducing polar groups (e.g., -OH, -NH₂) to improve solubility without compromising activity.
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Prodrug Strategies: Masking the carbamate group to enhance absorption and reduce toxicity.
Ecological and Genomic Studies
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